6-Chloro-3-methyl-2-(trifluoromethyl)pyridine
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Overview
Description
6-Chloro-3-methyl-2-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1023817-24-4 . It has a molecular weight of 195.57 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 6-Chloro-3-methyl-2-(trifluoromethyl)pyridine is 1S/C7H5ClF3N/c1-4-2-3-5(8)12-6(4)7(9,10)11/h2-3H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Chloro-3-methyl-2-(trifluoromethyl)pyridine is a liquid at room temperature . It has a molecular weight of 195.57 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines (TFMP), including “6-Chloro-3-methyl-2-(trifluoromethyl)pyridine”, are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
In addition to human pharmaceuticals, TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Bipyridine Derivatives
“6-Chloro-3-methyl-2-(trifluoromethyl)pyridine” may be used in the preparation of 5,5’-bis(trifluoromethyl)-2,2’-bipyridine, via modified Ullmann reaction .
FDA-Approved Drugs
Trifluoromethyl (TFM, -CF3)-group-containing drugs, including those with “6-Chloro-3-methyl-2-(trifluoromethyl)pyridine”, have been approved by the FDA . This review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Future Applications
Given the unique properties and wide range of applications of TFMP derivatives, it is expected that many novel applications of TFMP, including “6-Chloro-3-methyl-2-(trifluoromethyl)pyridine”, will be discovered in the future .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302, H315, H319, H335 . These codes represent specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Future Directions
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives are widely used in the agrochemical and pharmaceutical industries . They are often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to have significant effects on various biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
The presence of the trifluoromethyl group in organic compounds is known to significantly affect pharmaceutical growth .
Result of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
It’s known that the biological activity of pyridine heterocyclic compounds after adding the fluoro is several times that of the original compounds, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .
properties
IUPAC Name |
6-chloro-3-methyl-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-3-5(8)12-6(4)7(9,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDVAQLGNGUHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methyl-2-(trifluoromethyl)pyridine |
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